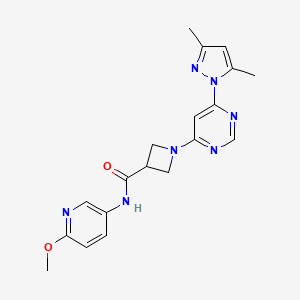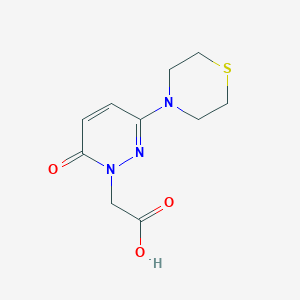![molecular formula C14H11F3N2OS2 B3001108 2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-00-7](/img/structure/B3001108.png)
2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of pyrimidinones, which are known for their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a trifluoromethyl group and a methylsulfanyl group in the structure suggests potential for increased biological activity and pharmacological interest.
Synthesis Analysis
The synthesis of related pyrimidin-4(3H)-one derivatives has been reported through various methods. For instance, a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants have been described, leading to the formation of thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of related compounds. For example, the equilibrium geometry and vibrational wave numbers of a similar pyrimidine derivative were computed using density functional theory, and the stability of the molecule was analyzed using NBO analysis . The molecular structure of another related compound, a pyridopyrimidine derivative, was determined by single-crystal X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar .
Chemical Reactions Analysis
The chemical reactivity of pyrimidin-4(3H)-one derivatives has been explored in various studies. Nucleophilic substitution reactions have been performed on 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, leading to the formation of morpholino and hydrazino derivatives . Furthermore, the reactivity of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives and methyl iodide has been investigated, resulting in the formation of thienopyrimidines and tris(methylsulfanyl)pyrimidines, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of methylsulfanyl and polyfluoroalkyl groups can affect the molecule's stability, charge distribution, and potential energy conformations . The crystal structure analysis of related compounds has provided insights into their solid-state properties, such as hydrogen bonding and arene-arene interactions, which contribute to their layered or networked supramolecular architectures .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyrimidine derivatives like “2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” could involve the exploration of their therapeutic potential . This could include the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
properties
IUPAC Name |
2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS2/c1-21-13-18-10-5-6-22-11(10)12(20)19(13)9-4-2-3-8(7-9)14(15,16)17/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQFEUYWMXTVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)
![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)






![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)
![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)